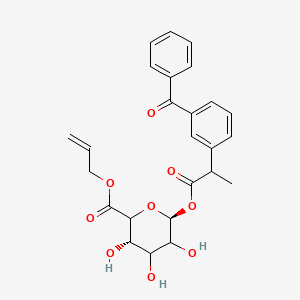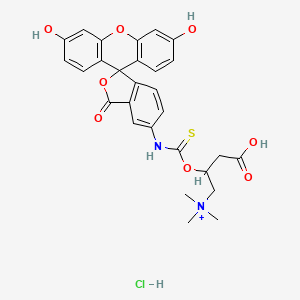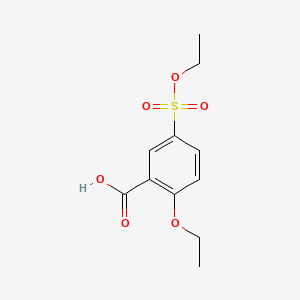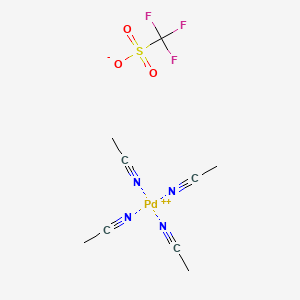
acetonitrile;palladium(2+);trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;palladium(2+);trifluoromethanesulfonate typically involves the reaction of palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction can be represented as follows:
[ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{CF}_3\text{SO}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions
Acetonitrile;palladium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where palladium(II) is oxidized to palladium(IV).
Reduction: It can also undergo reduction reactions where palladium(II) is reduced to palladium(0).
Substitution: The acetonitrile ligands can be substituted by other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
科学研究应用
Acetonitrile;palladium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and C-H activation
Biology: The compound is used in the study of biological systems where palladium complexes play a role in enzyme mimetics and other biochemical processes
Medicine: Research is ongoing to explore the potential use of palladium complexes in medicinal chemistry, including their role as anticancer agents
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals
作用机制
The mechanism by which acetonitrile;palladium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of palladium(II) with acetonitrile and trifluoromethanesulfonate ligands. The palladium center acts as a Lewis acid, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but with tetrafluoroborate anions instead of trifluoromethanesulfonate.
Palladium(II) acetate: Another palladium(II) complex used in catalysis but with acetate ligands.
Palladium(II) chloride: A simpler palladium(II) complex used in various chemical reactions.
Uniqueness
Acetonitrile;palladium(2+);trifluoromethanesulfonate is unique due to its high stability and reactivity, making it an excellent catalyst for a wide range of chemical reactions. The presence of trifluoromethanesulfonate anions enhances its solubility and catalytic efficiency compared to other palladium complexes .
属性
分子式 |
C9H12F3N4O3PdS+ |
|---|---|
分子量 |
419.70 g/mol |
IUPAC 名称 |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Pd/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+2/p-1 |
InChI 键 |
NLJJVWDGOKQALS-UHFFFAOYSA-M |
规范 SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


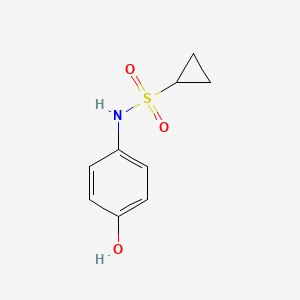
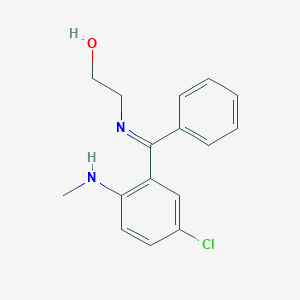
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
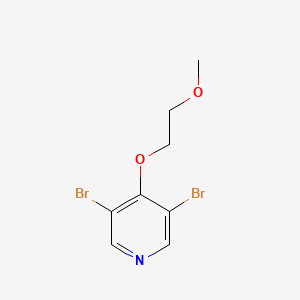
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)


![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
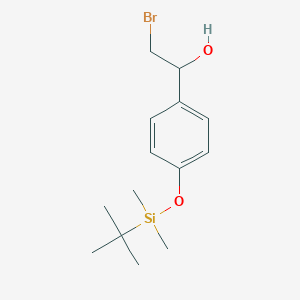
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
